molecular formula C8H15NO B13547649 1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine

1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine

Cat. No.: B13547649
M. Wt: 141.21 g/mol
InChI Key: BWVBYEXVDKDNJB-UHFFFAOYSA-N
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Description

1-Ethyl-2-oxabicyclo[221]heptan-4-amine is a bicyclic amine compound with a unique structure that includes an oxygen atom within the bicyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like palladium to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include MCPBA for oxidation, hydrogen gas with palladium catalysts for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include epoxides, reduced amine derivatives, and substituted bicyclic compounds.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of cellular processes. For example, it may inhibit calcineurin, preventing the formation of active transcription factors necessary for gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-ethyl-2-oxabicyclo[2.2.1]heptan-4-amine

InChI

InChI=1S/C8H15NO/c1-2-8-4-3-7(9,5-8)6-10-8/h2-6,9H2,1H3

InChI Key

BWVBYEXVDKDNJB-UHFFFAOYSA-N

Canonical SMILES

CCC12CCC(C1)(CO2)N

Origin of Product

United States

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